methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15761201
InChI: InChI=1S/C14H17N3O2/c1-17-8-7-13(16-17)10-15-9-11-3-5-12(6-4-11)14(18)19-2/h3-8,15H,9-10H2,1-2H3
SMILES:
Molecular Formula: C14H17N3O2
Molecular Weight: 259.30 g/mol

methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate

CAS No.:

Cat. No.: VC15761201

Molecular Formula: C14H17N3O2

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate -

Specification

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
IUPAC Name methyl 4-[[(1-methylpyrazol-3-yl)methylamino]methyl]benzoate
Standard InChI InChI=1S/C14H17N3O2/c1-17-8-7-13(16-17)10-15-9-11-3-5-12(6-4-11)14(18)19-2/h3-8,15H,9-10H2,1-2H3
Standard InChI Key HZXLOKAWBQHMMQ-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)OC

Introduction

Methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate is a complex organic compound featuring a benzoate moiety linked to a pyrazole derivative. This compound is of significant interest in pharmaceutical chemistry due to its potential applications in drug development and biological research. Its molecular formula is C14H17N3O2, and it has a molecular weight of approximately 259.30 g/mol, although some sources may slightly vary in their reported molecular weight.

Synthesis and Chemical Reactions

The synthesis of methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate typically involves multi-step organic synthesis techniques. These reactions often require controlled conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the reactions.

Synthesis Steps:

  • Starting Materials: The synthesis may begin with 1-methyl-1H-pyrazole and benzoic acid derivatives.

  • Reaction Conditions: Controlled temperature and pH are crucial for optimal yields.

  • Analytical Methods: TLC and HPLC are used for monitoring and purification.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound exhibits notable biological activities. Its interaction with biological targets such as enzymes and receptors is a key area of research. The presence of the pyrazole ring is crucial for binding affinity and specificity.

Potential ApplicationsDescription
Pharmaceutical DevelopmentPotential lead compound for drug development
Biological ResearchInvestigated for interactions with enzymes and receptors

Comparison with Similar Compounds

Several compounds share structural similarities with methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate, including:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-amino-benzoateAmino group on the benzene ringUsed in synthesizing local anesthetics
Methyl benzoateSimple ester structureWidely used as a solvent and fragrance
1-MethylpyrazoleContains a pyrazole ringUsed in agrochemical applications
Methyl 4-(hydroxymethyl)benzoateHydroxymethyl substitution on the benzene ringPotential application in polymer chemistry

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